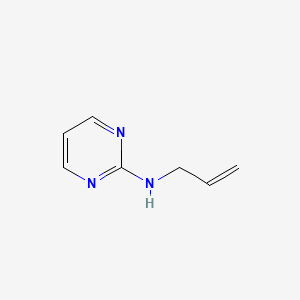

N-烯丙基-N-(2-嘧啶基)胺

描述

N-allyl-N-(2-pyrimidinyl)amine is a chemical compound that is part of a broader class of organic molecules which include allyl and pyrimidinyl functional groups. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical properties related to compounds that are structurally similar or related to N-allyl-N-(2-pyrimidinyl)amine.

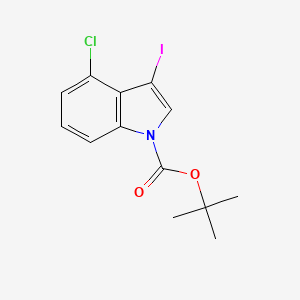

Synthesis Analysis

The synthesis of N-allyl-N-(2-pyrimidinyl)amine derivatives and related compounds has been explored through various methodologies. For instance, the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been described, leading to highly enantioenriched products that can be transformed into substituted piperidines, pyrrolidines, and pyrimidinones . Another approach involves the Buchwald-Hartwig amination conditions to synthesize new N-arylpyrimidin-2-amine derivatives, showcasing the versatility of palladium-catalyzed reactions . Additionally, the synthesis of pyridines from allyl amines and alkynes through a Cu(II)-promoted dehydrogenation and Rh(III)-catalyzed N-annulation sequence has been developed . These methods highlight the diverse synthetic strategies that can be employed to create compounds related to N-allyl-N-(2-pyrimidinyl)amine.

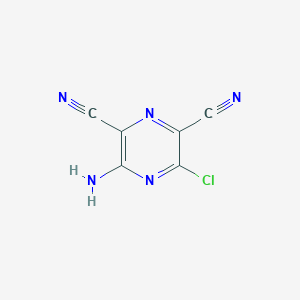

Molecular Structure Analysis

The molecular structure of N-allyl derivatives has been studied using various spectroscopic and computational techniques. For example, the structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was examined by NMR spectroscopy, X-ray crystallography, and DFT computations, revealing insights into the tautomeric forms and stability of these compounds .

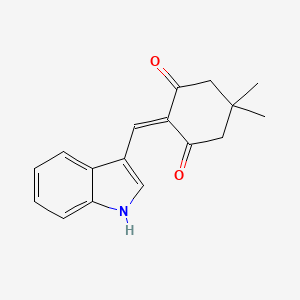

Chemical Reactions Analysis

N-allyl-N-(2-pyrimidinyl)amine and its derivatives can undergo a variety of chemical reactions. Cycloaddition reactions have been used to create novel pyrimidinone and fused pyrimidinone derivatives from 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes . Furthermore, the application of primary allylamine derivatives of Baylis-Hillman adducts to heterocyclic synthesis has been demonstrated, leading to the generation of pyrimidinones and pyrrolizinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-N-(2-pyrimidinyl)amine derivatives are influenced by their molecular structure. The papers discuss the synthesis and properties of various heterocyclic compounds, which can provide insights into the behavior of N-allyl-N-(2-pyrimidinyl)amine. For instance, the synthesis of pyrrole via a formal cycloaddition of allyl ketone and amine under metal-free conditions offers a mild procedure for constructing substituted pyrroles . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been elucidated, showing the importance of hydrogen bonding and π-stacking interactions in the solid state .

科学研究应用

不对称合成

- N-烯丙基-N-(2-嘧啶基)胺衍生物已被用于复杂分子的不对称合成中,例如 8-氨基吲哚嗪,通过非对映选择性加成反应进行合成。此过程涉及烯丙基镁氯化物加成到手性 2-吡咯亚胺,从而生成带有烯丙基到 (Z)-1-丙烯基异构化的仲胺。随后的转化和闭环复分解生成不饱和双环化合物,在氢化后生成吲哚嗪衍生物 (Albano 等人,2008 年)。

杂环合成

- 杂环的合成,例如 5-苄基-4(3H)-嘧啶酮和 2-亚苄基-2,3-二氢吡咯嗪-1-酮,利用了源自 Baylis-Hillman 加合物的伯烯丙基胺。这些反应展示了 N-烯丙基-N-(2-嘧啶基)胺衍生物通过稳健的合成策略生成多样杂环结构的通用性 (Nag 等人,2008 年)。

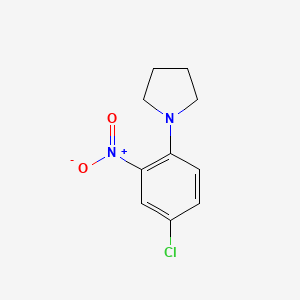

催化和有机转化

- 催化研究突出了 N-烯丙基-N-(2-嘧啶基)胺衍生物在促进烯丙基胺化反应中的作用。这些反应对于构建环胺(包括吡咯烷和哌啶)至关重要,通过分子内和分子间过程进行。此类转化对于合成医学相关化合物和增强分子复杂性至关重要 (Cochet 等人,2012 年)。

材料科学和基因传递

- 在材料科学中,胍基化聚(烯丙基胺)已被合成并用作基因载体。此应用展示了 N-烯丙基-N-(2-嘧啶基)胺衍生物在生物医学研究中的潜力,特别是在促进有效的基因传递机制方面。聚(烯丙基胺)的胍基化增强了它与 DNA 的相互作用,从而形成适合基因转染的纳米颗粒 (Yu 等人,2009 年)。

未来方向

The future directions in the field of allylic amines, such as “N-allyl-N-(2-pyrimidinyl)amine”, involve the development of increasingly general and modular multicomponent reactions for allylic amine synthesis . This would increase the diversity of allylic amines and could potentially lead to the discovery of new drugs and other valuable compounds .

作用机制

Target of Action

N-Allylpyrimidin-2-amine, also known as N-allyl-N-(2-pyrimidinyl)amine or N-prop-2-enylpyrimidin-2-amine, is a compound that has been found to have a wide range of biological activities. It has been shown to have antifungal and pesticidal activities and enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . It also acts as an inhibitor for N-type Ca-channels , endothelin receptors , and human methionine aminopeptidase .

Mode of Action

For example, when acting as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

N-Allylpyrimidin-2-amine affects several biochemical pathways due to its wide range of targets. For instance, by inhibiting GSK3, it can impact the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of N-Allylpyrimidin-2-amine’s action depend on its specific targets. For example, by inhibiting Bcr-Abl kinase, it could potentially interfere with the proliferation of cancer cells . Its antifungal and pesticidal activities suggest that it can disrupt the growth and development of fungi and pests .

属性

IUPAC Name |

N-prop-2-enylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWCTDSSMHOOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391005 | |

| Record name | N-allyl-N-(2-pyrimidinyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5176-93-2 | |

| Record name | N-2-Propen-1-yl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-allyl-N-(2-pyrimidinyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

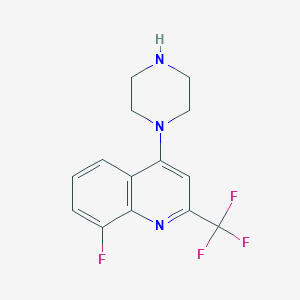

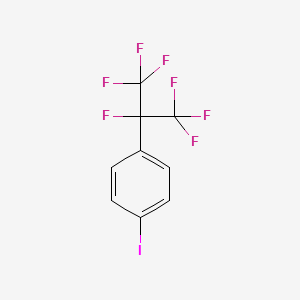

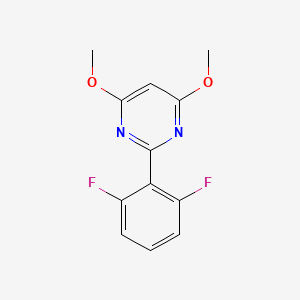

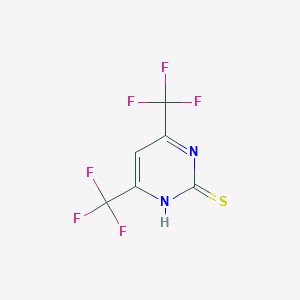

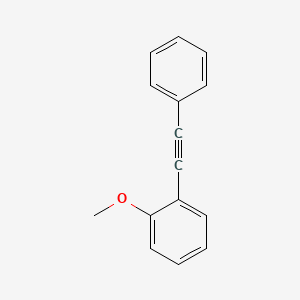

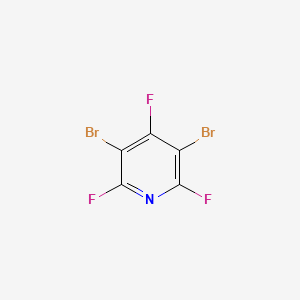

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)